REACTION_CXSMILES
|
[OH:1][C:2]12[CH2:9][CH2:8][C:5](C(O)=O)([CH2:6][CH2:7]1)[CH2:4][CH2:3]2.CC[N:15]([CH:19](C)C)C(C)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:29])C=CC=CC=1.[CH2:39]([OH:46])[C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=1>O1CCOCC1>[OH:1][C:2]12[CH2:3][CH2:4][C:5]([NH:15][C:19](=[O:29])[O:46][CH2:39][C:40]3[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=3)([CH2:6][CH2:7]1)[CH2:8][CH2:9]2
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
OC12CCC(CC1)(CC2)C(=O)O
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
131 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 80° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Then the reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove dioxane and benzyl alcohol (100° C., 2 mm Hg)
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (5% methanol in DCM)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC12CCC(CC1)(CC2)NC(OCC2=CC=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 54 mmol | |
AMOUNT: MASS | 15.4 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |